TP3011

Topoisomerase I inhibition Colorectal cancer IC50 comparison

TP3011 is a hexacyclic camptothecin analog, the active AOX1 metabolite of TP3076/TP300. It offers sub-nanomolar Topo I inhibition equipotent to SN38, with a key PK advantage: significantly greater systemic exposure (AUC) at MTD. Ideal for prolonged target engagement in tumor models and elucidating BCRP-mediated resistance pathways.

Molecular Formula C26H26N4O5
Molecular Weight 474.5 g/mol
Cat. No. B12425957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTP3011
Molecular FormulaC26H26N4O5
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCCCCCN1C2=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=NC6=C2C(=CC=C6)NC1=O
InChIInChI=1S/C26H26N4O5/c1-3-5-6-10-29-22-14-12-30-19(11-16-15(23(30)31)13-35-24(32)26(16,34)4-2)21(14)27-17-8-7-9-18(20(17)22)28-25(29)33/h7-9,11,34H,3-6,10,12-13H2,1-2H3,(H,28,33)/t26-/m0/s1
InChIKeySEFCGEILTGZHAO-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TP3011 Procurement Guide: Potent Topoisomerase I Inhibitor with Defined Pharmacokinetic Advantages


TP3011 (CH0793011, CAS 534605-74-8) is a synthetic hexacyclic camptothecin analog that functions as a potent topoisomerase I inhibitor. It serves as the active metabolite of the prodrugs CH-0793076 (TP3076) and TP300, converted via aldehyde oxidase 1 (AOX1) [1]. The compound demonstrates sub-nanomolar antiproliferative activity across multiple human cancer cell lines in vitro and is characterized as equipotent to SN38 (the active metabolite of irinotecan) in terms of intrinsic Topo I inhibition [2]. Notably, TP3011 exhibits a substantial pharmacokinetic (PK) advantage over SN38, with significantly greater systemic exposure (AUC) at maximum tolerated dose (MTD), positioning it as a high-value research tool for elucidating Topo I-mediated DNA damage pathways and modeling neutropenia in preclinical systems [3].

Why TP3011 Cannot Be Replaced by Generic Topoisomerase I Inhibitors


Despite sharing a common target (Topoisomerase I) with clinically established agents like irinotecan and its active metabolite SN38, as well as topotecan, TP3011 cannot be substituted generically. First, TP3011 exhibits a distinct metabolic lineage: it is generated from the prodrug TP300 via TP3076 through AOX1-mediated conversion, whereas SN38 is formed via carboxylesterase-mediated hydrolysis of irinotecan and subject to variable UGT1A1-dependent glucuronidation [1]. Second, TP3011 demonstrates substantially higher systemic exposure (AUC) at its maximum tolerated dose compared to SN38, a quantitative PK advantage directly documented in Phase I trials [2]. Third, the parent prodrug CH-0793076 maintains activity against BCRP (breast cancer resistance protein)-expressing cells that typically mediate resistance to SN-38 and topotecan, indicating a differentiated resistance profile . These differences in metabolic route, systemic exposure, and resistance profile preclude simple interchangeability.

TP3011 Quantitative Evidence Guide: Head-to-Head Data vs. SN38, Irinotecan, and In-Class Comparators


In Vitro Potency: TP3011 IC50 Values in HCT116 Colorectal Cancer Cells vs. SN38

TP3011 demonstrates sub-nanomolar antiproliferative activity against human colorectal cancer HCT116 cells, with an IC50 of 0.85 nM following 72-hour exposure . TP3011 and its precursor TP3076 are characterized as equipotent to SN38 in terms of intrinsic topoisomerase I inhibition [1]. As a point of reference, the clinically established Topo I inhibitor irinotecan (prodrug of SN38) exhibits a reported IC50 of approximately 2.6 μM (2600 nM) in HCT116 cells [2], indicating that the active metabolite TP3011 achieves potent activity in the sub-nanomolar range, comparable to SN38.

Topoisomerase I inhibition Colorectal cancer IC50 comparison

Pharmacokinetic Advantage: TP3011 AUC at MTD vs. SN38

In a Phase I dose-escalation study of TP300 (the water-soluble prodrug of TP3076, which metabolizes to TP3011), pharmacokinetic analysis revealed that the AUC (area under the plasma concentration-time curve) of the active species (TP3076/TP3011) at the maximum tolerated dose (MTD of 10 mg/m²) is substantially greater than the AUC achieved for SN38 following standard irinotecan administration [1]. While exact AUC values are not publicly reported in ng·h/mL units, the qualitative finding that TP3076/TP3011 systemic exposure exceeds that of SN38 at their respective MTDs constitutes a documented PK advantage [2].

Pharmacokinetics AUC Systemic exposure

Activity Against BCRP-Expressing Resistant Cells: TP3011 Parent Prodrug Profile

The parent prodrug CH-0793076 (TP3076), which generates TP3011 as its active metabolite, retains efficacy against cells expressing the breast cancer resistance protein (BCRP/ABCG2) . BCRP is an ATP-binding cassette (ABC) efflux transporter that actively pumps SN-38 and topotecan out of cancer cells, conferring clinical resistance to these standard Topo I inhibitors [1]. While direct BCRP substrate data for TP3011 itself is not published, the observed activity of its prodrug against BCRP-expressing cells suggests that the TP3076/TP3011 axis may circumvent BCRP-mediated efflux, representing a potential mechanistic differentiation from SN38 and topotecan.

Drug resistance BCRP Efflux transporters

PK-PD Modeling: TP3011 Neutropenia Prediction Validated in Phase II

A population pharmacokinetic-pharmacodynamic (PK-PD) model was developed using plasma concentrations of TP3076 and TP3011 from Phase I trial data to predict neutrophil decrease following TP300 administration [1]. A two-plus-two-compartment model described the PK of TP3076 and TP3011, and a semi-mechanistic model captured the PK-PD relationship with absolute neutrophil counts (ANC) [2]. The model's appropriateness was confirmed using an independent Phase II trial validation dataset, and simulations indicated that neutrophil nadir occurs approximately 2 weeks post-administration, with the proportion of affected subjects increasing with dose [3].

PK-PD modeling Neutropenia Toxicity prediction

Toxicity Profile Differentiation: Reduced Diarrhea Incidence vs. Irinotecan

In the Phase I study of TP300 (prodrug of TP3076/TP3011), diarrhea was reported as uncommon [1]. This contrasts sharply with irinotecan (CPT-11), for which delayed-onset diarrhea is a well-documented, dose-limiting toxicity occurring in up to 30-40% of patients and requiring aggressive management with loperamide and atropine [2]. The reduced gastrointestinal toxicity profile of the TP300/TP3076/TP3011 series, while maintaining predictable hematologic toxicity (neutropenia, thrombocytopenia), represents a clinically relevant differentiation from irinotecan-based Topo I inhibition.

Toxicity Diarrhea Hematologic toxicity

TP3011 Optimal Research and Industrial Application Scenarios


Preclinical In Vivo Efficacy Studies Requiring Sustained Topo I Target Engagement

For researchers conducting xenograft or syngeneic tumor models where prolonged Topo I inhibition is desired, the TP300/TP3076/TP3011 axis provides a documented PK advantage. The substantially greater AUC at MTD compared to SN38 enables sustained target engagement without exceeding dose-limiting toxicity thresholds. This is particularly valuable for studies evaluating combination regimens where overlapping toxicities must be minimized. [1]

Investigating Topoisomerase I Inhibitor Resistance Mechanisms and Efflux Transporter Biology

The retention of activity by the parent prodrug CH-0793076 (TP3076) against BCRP-expressing cells makes the TP3076/TP3011 metabolic cascade a useful tool for dissecting efflux-transporter-mediated resistance pathways. Researchers studying ABC transporter biology or screening for compounds that bypass SN38/topotecan resistance can employ this system as a comparator to BCRP-substrate Topo I inhibitors.

PK-PD Modeling and Neutropenia Simulation Studies

The prospectively validated PK-PD model linking TP3076/TP3011 plasma concentrations to absolute neutrophil count (ANC) decline provides a quantitative framework for researchers developing translational models of chemotherapy-induced neutropenia. This model, confirmed in both Phase I training and Phase II validation datasets, enables simulation of dosing schedules and prediction of hematologic toxicity, offering a defined tool for preclinical-to-clinical translation studies. [2]

In Vitro Topo I Inhibition Assays Requiring Maximal Potency with Defined Comparator Benchmarks

With an IC50 of 0.85 nM in HCT116 colorectal cancer cells—comparable to SN38 and approximately 3000-fold more potent than the irinotecan prodrug—TP3011 serves as a high-activity positive control for Topo I inhibition assays. Its well-characterized equipotency to SN38 provides a direct benchmark for evaluating novel Topo I inhibitors or assessing target engagement in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for TP3011

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.